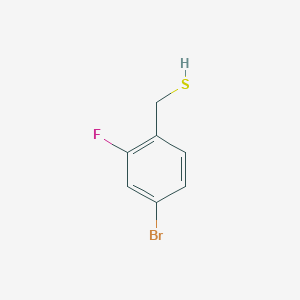

4-Bromo-2-fluorobenzyl mercaptan

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFLFVJFHVJJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375773 | |

| Record name | 4-Bromo-2-fluorobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-29-9 | |

| Record name | 4-Bromo-2-fluorobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Fluorobenzyl Mercaptan and Its Precursors

Precursor Synthesis and Halogenation Chemistry

The synthesis of the key intermediate, 4-bromo-2-fluorobenzyl bromide, and related halogenated structures can be accomplished through various halogenation and functionalization strategies.

The direct precursor, 4-bromo-2-fluorobenzyl bromide, is typically synthesized from 2-fluoro-4-bromotoluene via a free-radical bromination of the benzylic methyl group.

One established method involves heating 2-fluoro-4-bromotoluene with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride. This reaction, conducted under reflux, selectively brominates the methyl group to afford the benzyl (B1604629) bromide in high yield. chemicalbook.com

An alternative approach involves the direct bromination of 2-fluoro-4-bromotoluene with liquid bromine, often under UV illumination, which promotes the radical reaction. google.com Another route starts from 4-bromo-2-fluorobenzyl alcohol, which can be converted to the desired benzyl bromide by reacting it with hydrobromic acid. chemicalbook.com

Table 3: Synthetic Routes to 4-Bromo-2-fluorobenzyl Bromide

| Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|

| 2-Fluoro-4-bromotoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | 89% chemicalbook.com |

| 4-Bromo-2-fluorobenzyl alcohol | 48% Hydrobromic Acid | None | 91% chemicalbook.com |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. unblog.fr In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent with high precision.

Fluorine is a known, albeit moderate, directing group. The synthesis of a bromofluoroarene precursor could be envisioned by starting with a fluorinated aromatic compound that also contains a stronger DMG, such as a carbamate or an amide. uwindsor.ca The stronger group would direct lithiation to its ortho position. Subsequent quenching with a bromine source (e.g., 1,2-dibromoethane (B42909) or hexabromoethane) would install the bromine atom. This methodology allows for the precise construction of highly substituted aromatic systems that might be difficult to access through classical electrophilic aromatic substitution. nih.govbaranlab.org

Halogenated benzonitriles are valuable intermediates in organic synthesis. medcraveonline.com While not a direct precursor in the most common routes to 4-Bromo-2-fluorobenzyl mercaptan, they represent a potential starting point for more complex synthetic designs.

Industrial production of benzonitriles often relies on the ammoxidation of toluene, where toluene, ammonia (B1221849), and air react over a mixed transition metal oxide catalyst. medcraveonline.comrsc.org This process could be applied to halogenated toluenes to produce the corresponding halogenated benzonitriles.

Other classical methods for benzonitrile (B105546) synthesis include:

Sandmeyer Reaction : Diazotization of a halogenated aniline (B41778) followed by treatment with a cyanide salt (e.g., CuCN).

Cyanation of Halides : Palladium-catalyzed cyanation of aryl halides with a cyanide source.

Dehydration of Amides : Conversion of a primary benzamide to a nitrile using a dehydrating agent.

A modern approach involves the conversion of pyridines into benzonitriles, which can be useful for creating complex substitution patterns. researchgate.net Another green chemistry approach describes the direct cyanation of benzoic acid to benzonitrile via paired electrosynthesis in liquid ammonia. rsc.org

Process Optimization and Scalability in Synthetic Protocols

Optimizing the synthesis of this compound from its precursor, 4-bromo-2-fluorobenzyl bromide, hinges on controlling the reaction conditions to favor the desired nucleophilic substitution reaction while minimizing side products. The precursor itself is typically synthesized via radical bromination of 4-bromo-2-fluorotoluene using reagents like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). chemicalbook.com The subsequent conversion to the mercaptan is generally achieved by reacting the benzyl bromide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or ammonium sulfhydrate (NH₄SH). google.com

Process optimization for scalability focuses on several key areas: maximizing the reaction rate, ensuring high selectivity to reduce purification costs, utilizing cost-effective and recyclable materials, and ensuring the process is safe and environmentally benign. For the conversion of the benzyl halide, this often involves managing a biphasic reaction system, as the organic halide has low solubility in the aqueous solution of the inorganic hydrosulfide.

The choice of solvent and catalyst is paramount in controlling the kinetics and selectivity of the nucleophilic substitution reaction to form this compound. The reaction typically proceeds via an SN2 mechanism, where the rate is dependent on the concentration of both the benzyl bromide and the hydrosulfide nucleophile.

Solvent Effects: The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the sulfur-containing anion.

Protic Solvents: Solvents like water or ethanol can solvate the hydrosulfide anion through hydrogen bonding, which can slightly decrease its nucleophilicity. However, aqueous systems are often preferred for large-scale industrial processes due to their low cost, non-flammability, and minimal environmental impact. google.com Patents describing the synthesis of benzyl mercaptan highlight the use of an aqueous system without organic solvents. google.comgoogle.com

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective at solvating the cation (e.g., Na⁺) while leaving the anion less solvated and thus more nucleophilic. This can lead to significantly faster reaction rates. However, their higher cost, boiling points, and environmental concerns can make them less suitable for large-scale production.

Catalyst Influence: To overcome the challenges of biphasic reactions and enhance reaction rates, phase-transfer catalysts (PTCs) are often employed. These catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the hydrosulfide anion from the aqueous phase to the organic phase where the benzyl bromide resides. This increases the effective concentration of the nucleophile in the organic phase, dramatically accelerating the reaction rate and allowing for milder reaction conditions (e.g., lower temperatures).

The table below illustrates the generalized impact of different solvent-catalyst systems on the synthesis of benzyl mercaptans from benzyl halides, which is directly applicable to the synthesis of the title compound.

| System | Solvent(s) | Catalyst | Relative Reaction Rate | Selectivity for Mercaptan | Scalability Considerations |

| Homogeneous | Ethanol | None | Moderate | Good | Simple setup, but requires use of organic solvents. |

| Biphasic | Toluene/Water | None | Very Slow | Poor-Moderate | Inefficient without catalyst due to poor reactant mixing. |

| PTC System | Toluene/Water | Quaternary Ammonium Salt | Fast | High | Excellent for scale-up; allows for mild conditions and easy separation. |

| Aqueous | Water | None | Moderate | Good | Environmentally friendly and cost-effective; process control (e.g., temperature) is key. google.com |

This table provides a qualitative comparison based on established principles of nucleophilic substitution reactions.

The development of energy-efficient and environmentally friendly ("green") synthetic methods is a primary goal in modern chemical manufacturing. For the synthesis of this compound, this involves minimizing energy consumption and waste production.

Another approach focuses on the use of alternative, less hazardous reagents. Traditional mercaptan syntheses are often plagued by the potent and unpleasant odor of the thiol products. Research into odorless and recyclable substitutes for common sulfur nucleophiles represents a significant step forward. For instance, 2,4,6-trimethoxybenzyl mercaptan has been developed as an odorless substitute that can be used in nucleophilic substitution reactions with alkyl bromides. thieme-connect.comresearchgate.net After the reaction, the protecting group can be removed, and the side products can potentially be recycled. thieme-connect.comresearchgate.net While this adds steps to the synthesis, it drastically improves handling safety and reduces the environmental impact associated with volatile, malodorous compounds.

The following table compares a conventional synthetic protocol with a more energy-efficient alternative based on principles from modern synthetic chemistry.

| Parameter | Conventional Protocol | Energy-Efficient/Green Protocol |

| Solvent | Organic Solvent (e.g., Toluene, Ethanol) | Water |

| Catalyst | None or Stoichiometric Base | Phase-Transfer Catalyst (catalytic amount) |

| Temperature | Constant High Temperature (Reflux) | Optimized Two-Stage Temperature Profile google.com |

| Sulfur Reagent | Direct use of malodorous NaSH | Use of an odorless, recyclable thiol precursor thieme-connect.comresearchgate.net |

| Energy Input | High (prolonged reflux) | Moderate (optimized heating cycle) |

| Waste | Organic solvent waste | Primarily aqueous waste, potentially recyclable catalyst |

Reactivity and Mechanistic Insights of 4 Bromo 2 Fluorobenzyl Mercaptan

Chemical Transformations Involving the Mercaptan Group

The thiol group is the primary center of reactivity in 4-bromo-2-fluorobenzyl mercaptan, participating in a wide array of chemical transformations. Its high nucleophilicity, especially when converted to the corresponding thiolate, and its susceptibility to oxidation are central to its chemical utility.

As a potent nucleophile, the thiol group of this compound can readily participate in Thia-Michael additions. This reaction involves the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion, or by specific nucleophilic catalysts. mdpi.comnih.gov The benzylthiolate anion, though not stabilized by resonance, is a strong nucleophile capable of initiating these additions. mdpi.com

The general mechanism involves the attack of the thiolate on the β-carbon of the Michael acceptor, forming a transient enolate intermediate, which is then protonated to yield the final adduct. nih.gov The reaction is highly efficient and chemoselective, often tolerating other functional groups like free hydroxyls or amines in the reactants. researchgate.nettandfonline.com

| Reactants | Conditions | Product Type | Reference |

| This compound + α,β-Unsaturated Ketone/Ester | Base catalyst (e.g., Triethylamine) | β-Thioether carbonyl compound | researchgate.netresearchgate.net |

| This compound + Acrylonitrile | Solvent-free, Heterogeneous catalyst | β-Thioether nitrile compound | mdpi.com |

While intermolecular Thia-Michael additions are common, intramolecular cyclization can occur if the molecule contains both the thiol and a Michael acceptor. For this compound, this would require prior modification to introduce a suitable acceptor into its structure.

Deprotonation of the sulfhydryl group in this compound with a base generates the corresponding thiolate anion. This anion is a significantly stronger nucleophile than the parent thiol. youtube.com Consequently, it readily engages in nucleophilic substitution reactions (typically Sₙ2) with a variety of electrophiles, most notably alkyl halides. youtube.com In these reactions, the thiolate displaces a leaving group (e.g., halide, tosylate) to form a new carbon-sulfur bond, yielding a thioether. youtube.com The high nucleophilicity of thiolates ensures that these reactions are generally efficient and proceed under mild conditions. youtube.com

The synthesis of thioethers is a cornerstone of thiol chemistry. For this compound, this is most directly achieved via S-alkylation under basic conditions, as described in the previous section. Reaction with an alkyl halide in the presence of a base like sodium hydroxide (B78521) or an amine yields the corresponding unsymmetrical thioether. arkat-usa.org

An alternative, one-pot strategy avoids the handling of the often malodorous thiol. In this approach, the corresponding 4-bromo-2-fluorobenzyl halide is reacted with a sulfur source like thiourea (B124793). This forms an isothiuronium (B1672626) salt intermediate, which is then hydrolyzed in situ with a base to generate the thiolate. This thiolate can then react with a second equivalent of the halide (for symmetrical thioethers) or a different alkyl halide (for unsymmetrical thioethers) present in the reaction mixture. arkat-usa.org More advanced methods include copper-catalyzed couplings of thiols with benzyl (B1604629) alcohols. nih.gov

The sulfur atom in this compound and its thioether derivatives is susceptible to oxidation. This process occurs in a stepwise manner, allowing for the controlled formation of sulfoxides and, upon further oxidation, sulfones. researchgate.netnih.gov

Common oxidizing agents include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org The primary challenge in these syntheses is achieving selectivity. Stopping the oxidation at the sulfoxide (B87167) stage can be difficult, as the sulfoxide can be readily oxidized further to the sulfone. nih.gov Reaction conditions, such as temperature, stoichiometry of the oxidant, and the choice of catalyst, are critical for controlling the outcome. For instance, using one equivalent of m-CPBA at low temperatures often favors the formation of the sulfoxide, whereas using an excess of the oxidant typically leads to the sulfone. nih.gov

| Starting Material | Oxidizing Agent | Primary Product | Reference |

| (4-Bromo-2-fluorobenzyl)thioether | H₂O₂ / Catalyst or ~1 eq. m-CPBA | (4-Bromo-2-fluorobenzyl)sulfoxide | nih.govorganic-chemistry.org |

| (4-Bromo-2-fluorobenzyl)thioether | Excess H₂O₂ or >2 eq. m-CPBA | (4-Bromo-2-fluorobenzyl)sulfone | nih.govorganic-chemistry.org |

| This compound | Dimethyl sulfoxide (DMSO) | Bis(4-bromo-2-fluorobenzyl) disulfide | google.com |

Reactions involving the direct, decarboxylative ring-opening of a cyclic substrate by a thiol are highly specific and not broadly documented for simple benzyl mercaptans. A more common transformation involving thiols is the nucleophilic ring-opening of strained rings like epoxides. youtube.comyoutube.com In such a reaction, the thiolate of this compound would attack one of the epoxide carbons, leading to the opening of the ring and the formation of a β-hydroxy thioether. youtube.com

Conversely, methods exist for the formation of thiols via decarboxylation of carboxylic acids, a process known as decarboxylative thiolation, but this does not represent a reaction of the thiol itself. nih.govrsc.org

Reactivity of the Halogenated Aromatic Moiety

The aromatic ring of this compound is substituted with two halogen atoms, which significantly influence its reactivity. Both fluorine and bromine are electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution compared to benzene (B151609). According to IUPAC nomenclature rules for assigning priority, halides are always treated as prefixes. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated/Brominated Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of aromatic rings, particularly those that are electron-deficient. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. nih.govnih.gov

In the context of SNAr reactions, aryl fluorides often exhibit greater reactivity compared to their chloro, bromo, or iodo counterparts. wyzant.com This is counterintuitive if one only considers bond strength, as the C-F bond is the strongest among the carbon-halogen bonds. However, the rate-determining step in a typical SNAr reaction is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Fluorine's exceptional electronegativity (3.98 on the Pauling scale, compared to 2.96 for bromine) creates a significant dipole in the C-F bond, inducing a large partial positive charge (δ+) on the carbon atom to which it is attached. wyzant.comyoutube.com This strong inductive electron-withdrawing effect enhances the electrophilicity of the ipso-carbon, making the aromatic ring highly susceptible to attack by electron-rich nucleophiles. wyzant.comstackexchange.com The stabilization of the resulting Meisenheimer complex is also aided by this inductive effect. stackexchange.com Therefore, the increased rate of reaction for fluorinated systems is a direct consequence of the favorable kinetics of the initial nucleophilic addition step. wyzant.commasterorganicchemistry.com

| Element | Pauling Electronegativity |

|---|---|

| Fluorine (F) | 3.98 |

| Chlorine (Cl) | 3.16 |

| Bromine (Br) | 2.96 |

| Iodine (I) | 2.66 |

While the classical stepwise SNAr mechanism is well-established for electron-deficient arenes, recent research has unveiled alternative pathways, particularly for electron-rich or neutral aryl fluorides. researchgate.netnih.gov Efforts have been made to develop concerted SNAr reactions that proceed through a single transition state without forming a discrete Meisenheimer intermediate. nih.govacs.org This approach broadens the scope of SNAr to include substrates that are unreactive under traditional conditions. researchgate.net

A significant breakthrough in this area is the use of organic superbases, such as t-Bu-P4, to catalyze concerted SNAr reactions of fluoroarenes regardless of their electronic properties. nih.govnih.govorganic-chemistry.org This catalytic system operates through a dual-activation mechanism where the superbase activates both the aryl fluoride (B91410) (via hydrogen bonding) and the anionic nucleophile. nih.govacs.orgorganic-chemistry.org This strategy avoids the need for stoichiometric amounts of strong bases and expands the variety of nucleophiles that can be employed, including alcohols, amines, and thiols. organic-chemistry.org The use of molecular sieves can further enhance reaction yields by trapping the hydrogen fluoride (HF) byproduct. organic-chemistry.org These catalytic concerted SNAr (CSNAr) reactions represent a versatile and powerful tool for the synthesis of functionalized aromatic compounds. nih.govacs.org

| Feature | Classical Stepwise SNAr | Catalytic Concerted SNAr (CSNAr) |

|---|---|---|

| Mechanism | Two-step addition-elimination via Meisenheimer intermediate. researchgate.netnih.gov | Single transition state. nih.gov |

| Substrate Scope | Generally limited to electron-deficient arenes. nih.govnih.gov | Electron-deficient, -neutral, and -rich arenes. organic-chemistry.org |

| Reagents | Often requires strong nucleophiles or harsh conditions. | Catalytic amount of organic superbase (e.g., t-Bu-P4). nih.govorganic-chemistry.org |

| Key Advantage | Well-understood and widely used for suitable substrates. | Excellent functional group tolerance and broad substrate scope. nih.govacs.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate such as this compound, the significant difference in reactivity between the C-Br and C-F bonds under palladium catalysis allows for highly regioselective transformations, almost exclusively at the C-Br position.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: An organometallic reagent (R-M) transfers its organic group (R) to the palladium center, displacing the halide and forming an Ar-Pd-R complex.

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new Ar-R bond and regenerating the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile and widely used reaction that forms C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov

For this compound, a Suzuki-Miyaura reaction would selectively occur at the C-Br bond. The process involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid in the presence of a base, and subsequent reductive elimination to yield the coupled biaryl product. libretexts.orgnih.gov

| Component | Examples |

|---|---|

| Palladium Catalyst/Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, CataXCium A Pd G3. nih.govmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), SPhos, dppf. nih.gov |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃. nih.govikm.org.my |

| Solvent | Toluene, Dioxane, THF, DMA, often with water. mdpi.comikm.org.my |

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The reaction mechanism is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination. wikipedia.org

A key to the success of the Buchwald-Hartwig amination has been the development of sterically hindered and electron-rich phosphine (B1218219) ligands. wikipedia.org These ligands facilitate both the oxidative addition and the final reductive elimination steps. For this compound, coupling with a primary or secondary amine would furnish the corresponding 4-amino-2-fluorobenzyl mercaptan derivative, with the reaction again occurring selectively at the C-Br bond. researchgate.net

| Ligand Generation/Type | Examples | Key Features |

|---|---|---|

| Bidentate Phosphines | BINAP, DPPF. wikipedia.org | First reliable ligands for coupling primary amines. wikipedia.org |

| Sterically Hindered Ligands | tBu₃P, Biarylphosphines (e.g., SPhos, XPhos). | High activity, allowing for coupling of a wide range of substrates under mild conditions. |

A common and undesired side reaction in palladium-catalyzed cross-couplings is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. acs.orgelsevierpure.com This process competes with the desired coupling pathway and reduces the yield of the target molecule. wikipedia.org

Mechanistic studies on fluorinated substrates have revealed that water can act as the hydrogen source for this side reaction. acs.orgelsevierpure.com The distribution between the desired cross-coupling product and the hydrodehalogenated byproduct can be controlled to some extent by modifying reaction parameters, most notably the choice of phosphine ligand. acs.org It has been shown that significant hydrodehalogenation can occur even before the formation of the key Ar(F)-Pd(II)-Br intermediate. elsevierpure.com Density Functional Theory (DFT) calculations have been employed to investigate a direct hydrodehalogenation pathway that involves the phosphine ligand and a water molecule, offering deeper mechanistic insight into the activation of the aryl-halide bond and strategies for minimizing this unwanted side reaction. acs.orgelsevierpure.com

Aryne Chemistry andnih.govprinceton.edu-Stevens Rearrangement of Allylthioethers

The reactivity of mercaptans can be harnessed in aryne chemistry, particularly in reactions leading to complex molecular scaffolds. A notable transformation is the aryne-induced nih.govprinceton.edu-Stevens rearrangement of allylthioethers. This process provides a transition-metal-free method for synthesizing functionalized β-keto arylthioethers. researchgate.net

The general mechanism begins with the in-situ generation of a highly reactive aryne intermediate from a suitable precursor, such as 2-(trimethylsilyl)aryl triflate, using a fluoride source like cesium fluoride (CsF). researchgate.net This aryne then reacts with an allylthioether. The sulfur atom of the thioether acts as a nucleophile, attacking the aryne to form a key sulfur ylide intermediate. This ylide subsequently undergoes a concerted, thermally allowed nih.govprinceton.edu-sigmatropic rearrangement to yield the final rearranged product. nih.govwikipedia.org This rearrangement results in the formation of new carbon-carbon and carbon-sulfur bonds in a single, efficient step. researchgate.net

For this compound to participate in this chemistry, it would first need to be converted into an allylthioether. This can be readily achieved through S-alkylation with an allyl halide (e.g., allyl bromide) under basic conditions. The resulting 4-bromo-2-fluorobenzyl allylthioether could then be subjected to the aryne-induced rearrangement conditions. The reaction would proceed via the formation of a sulfur ylide, followed by the nih.govprinceton.edu-Stevens rearrangement to furnish a highly functionalized homoallylic thioether. The competing nih.govprinceton.edu-Stevens rearrangement, which typically proceeds through a radical mechanism, is also a mechanistic possibility but the nih.govprinceton.edu-pathway is often favored for allylic systems. nih.govwikipedia.org

Table 1: General Conditions for Aryne-Induced nih.govprinceton.edu-Stevens Rearrangement

| Parameter | Condition | Purpose | Reference |

| Allylthioether | Substrate (1.0 equiv) | Source of the rearranging fragment | researchgate.net |

| Aryne Precursor | e.g., 2-(trimethylsilyl)aryl triflate (1.5 equiv) | In-situ source of aryne | researchgate.net |

| Fluoride Source | CsF (3.0 equiv) | Initiates aryne formation | researchgate.net |

| Solvent | Acetonitrile (B52724) (CH₃CN) | Reaction medium | researchgate.net |

| Temperature | 25 °C | Mild reaction condition | researchgate.net |

| Time | 12 h | Duration for reaction completion | researchgate.net |

Advanced Mechanistic Investigations

The reactivity of the sulfhydryl (S-H) group in this compound is central to its chemical behavior. Understanding the mechanisms of S-H bond activation provides insight into its role in various chemical transformations.

Principles of Proton-Coupled Electron Transfer (PCET) in S-H Bond Activation

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where an electron and a proton are exchanged, often in a concerted elementary step. nih.govmit.edu This process allows for the homolytic cleavage of bonds and the generation of radical intermediates under conditions that avoid high-energy charged species formed in stepwise pathways (i.e., separate proton transfer then electron transfer, or vice-versa). nih.gov For thiols, PCET provides a mechanism to activate the S-H bond, generating a thiyl radical. frontiersin.org

Bond Dissociation Free Energy (BDFE): The strength of the bond being broken is a critical factor. Generally, weaker bonds are more readily cleaved. The S-H bond in thiols (BDFE ~79-87 kcal/mol) is significantly weaker than many other bonds, such as amide N-H bonds (BDFE ~99 kcal/mol), making thiols susceptible to activation. nih.govfrontiersin.org

Hydrogen-Bonding Equilibria: The equilibrium constant (K_A) for the formation of the reactive hydrogen-bonded adduct between the thiol and the base affects the concentration of the species that undergoes PCET. nih.gov

Kinetic studies have shown that chemoselectivity in reactions involving multiple abstractable protons (e.g., from a thiol and an amide) depends on the interplay between the PCET rate constants and the hydrogen-bonding equilibria for each component. nih.govprinceton.edu For this compound, the S-H bond is the primary site for PCET-mediated activation, which would generate the corresponding 4-bromo-2-fluorobenzylthiyl radical. This radical can then engage in various subsequent reactions.

Table 2: Factors Influencing PCET Chemoselectivity

| Factor | Description | Impact on S-H Activation | Reference |

| S-H Bond Strength (BDFE) | Energy required for homolytic cleavage of the S-H bond. | Lower BDFE compared to many other X-H bonds favors selective activation. | nih.govresearchgate.net |

| Oxidant Potential | The electron-accepting ability of the oxidant. | A stronger oxidant increases the reaction's driving force and rate. | nih.gov |

| Base Strength | The proton-accepting ability of the base. | Modulates the hydrogen-bonding equilibrium (K_A) and concentration of the reactive adduct. | nih.gov |

| Rate-Driving Force Relationship | The sensitivity of the PCET rate constant (k_PCET) to changes in driving force. | Different bond types (e.g., S-H vs. N-H) show different sensitivities, allowing for tunable selectivity. | nih.gov |

Kinetic Studies of Ionic Chain Reactions and Catalyst Initiation

In the context of polymerization, mercaptans are well-known for their role as chain transfer agents (CTAs), which is a crucial process for controlling the molecular weight of polymers. rubbernews.comarkema.com This function is relevant in ionic chain reactions, which, like radical polymerizations, proceed through initiation, propagation, and termination steps. rubbernews.com

The initiation of an ionic chain reaction involves the formation of a cationic or anionic active center from a monomer, typically triggered by a catalyst system. nih.gov For instance, in a cationic polymerization, an initiator (e.g., a Lewis acid with a co-catalyst) generates a carbenium ion from a monomer. nih.gov This ion then propagates by adding to subsequent monomer units.

A mercaptan like this compound can intervene in this process as a CTA. The growing cationic polymer chain end can abstract the hydrogen atom from the mercaptan's S-H group. This terminates the growth of that specific polymer chain and generates a new cationic species (a proton) and a thiyl radical, which can potentially re-initiate a new chain, depending on the specific mechanism (radical vs. ionic). More commonly in ionic polymerization, the mercaptan acts to terminate a chain, effectively controlling the polymer's molecular weight. The rate of chain transfer is a key kinetic parameter. researchgate.net

Table 3: Key Kinetic Steps in an Ionic Chain Reaction with a Mercaptan CTA

| Step | Description | Generic Rate Expression |

| Initiation | Formation of an active monomeric species (M) from monomer (M) and initiator (I). | Rᵢ = kᵢ[I][M] |

| Propagation | Addition of monomer to the growing polymer chain (Pₙ). | Rₚ = kₚ[Pₙ][M] |

| Chain Transfer | Termination of a growing chain by the mercaptan (RSH), creating a dead polymer (Pₙ) and a new active species. | Rₜᵣ = kₜᵣ[Pₙ][RSH] |

| Termination | Destruction of the active center, ending the kinetic chain. | Rₜ = kₜ[Pₙ*] |

Derivatization and Functionalization Strategies

Synthesis of Functionalized Sulfur-Containing Scaffolds from 4-Bromo-2-fluorobenzyl Mercaptan

The thiol moiety is the primary site for building more complex sulfur-containing structures. The nucleophilic character of the sulfur atom allows for straightforward S-alkylation reactions with various electrophiles, such as alkyl halides, to produce a wide range of thioether derivatives. This is a fundamental strategy for incorporating the 4-bromo-2-fluorobenzyl scaffold into larger molecules.

For instance, the reaction of a mercaptan with an α,ω-dihalogenoalkane can lead to either mono-alkylated haloalkylthio-derivatives or symmetrical bis-thioether compounds, depending on the reaction conditions and stoichiometry. mdpi.com This principle can be applied to this compound to generate precursors for further elaboration. The thioether bond is generally stable, making it a reliable linkage in many chemical structures. nih.govbenthamscience.com

Furthermore, the sulfur atom can be oxidized to higher oxidation states, such as sulfoxides and sulfones. These transformations alter the electronic and steric properties of the molecule, providing another layer of diversity for synthetic applications. These oxidized sulfur scaffolds are prevalent in many pharmaceuticals. nih.govbenthamscience.com

Incorporation into Complex Heterocyclic Frameworks

The 4-bromo-2-fluorophenyl group is a key structural motif in various biologically active heterocyclic compounds. While direct synthetic routes starting from this compound are not extensively documented in publicly available literature, the synthesis of these frameworks often involves precursors like 4-bromo-2-fluoroaniline (B1266173) or 4-bromo-2-fluorobenzonitrile (B28022), which share the same core aromatic structure. atlantis-press.comgoogle.com The mercaptan can be utilized to attach this pre-formed moiety to other heterocyclic systems via its thiol group.

Benzothiazepines are a class of seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. General synthetic strategies often involve the condensation reaction between a 2-aminothiophenol (B119425) derivative and a suitable three-carbon electrophile, such as an α,β-unsaturated carbonyl compound (chalcone) or a β-dicarbonyl compound. nih.govresearchgate.net Another method involves the intramolecular cyclization of appropriately substituted precursors. nih.gov

For example, 2,4-substituted-1,5-benzothiazepines can be synthesized by reacting 2-amino-thiophenol with 1,3-substituted-prop-2-en-1-ones. nih.gov While a direct route from this compound is not specified, one could envision its conversion into a reactive intermediate suitable for benzothiazepine (B8601423) synthesis. For instance, the thiol group of the mercaptan could be used to alkylate a molecule that is subsequently cyclized to form the thiazepine ring.

The 1,2,4-triazole (B32235) ring is a common feature in many pharmaceuticals. nih.gov These rings can be synthesized through various methods, such as the cyclization of thiosemicarbazides or the reaction of hydrazides with suitable reagents. organic-chemistry.orgisres.org A patent describes the synthesis of a complex molecule containing a 1,2,4-triazole ring fused to a benzoxazepine system, which originates from 4-bromo-2-fluorobenzonitrile. google.com In this multi-step process, the 4-bromo-2-fluorophenyl moiety is first incorporated into an imidazole (B134444) ring, which is later elaborated into the final fused triazole structure. google.com

Similarly, 1,3,4-thiadiazoles are another important class of sulfur-containing heterocycles. A common synthetic route involves the functionalization of a pre-existing mercapto-thiadiazole. mdpi.comresearchgate.net In this context, this compound could be used to introduce the 4-bromo-2-fluorobenzyl group onto a thiadiazole core via S-alkylation of a mercapto-thiadiazole derivative. For example, 2-mercaptobenzothiazole (B37678) derivatives are often synthesized via nucleophilic substitution using a suitable bromo derivative. nih.gov

| Heterocyclic System | Relevant Precursor | Synthetic Approach | Reference |

|---|---|---|---|

| 1,2,4-Triazole | 4-Bromo-2-fluorobenzonitrile | Multi-step synthesis involving cyclization to form a fused imidazole-triazole-benzoxazepine system. | google.com |

| 1,3,4-Thiadiazole | 2-Mercapto-thiadiazole | S-alkylation using a benzyl (B1604629) halide derivative is a common strategy. | nih.gov |

| Benzo[e]imidazo[2,1-c] atlantis-press.comgoogle.comnih.govtriazine | 4-Bromo-2-fluoro-aniline | Four-step synthesis involving oxidation, nucleophilic aromatic substitution, reduction, and cyclization. | mdpi.com |

The synthesis of complex heterocyclic systems such as imidazopyridinones and benzoxazepines has been accomplished using precursors containing the 4-bromo-2-fluorophenyl moiety.

Imidazopyridinone Systems : 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important synthetic intermediate, has been synthesized from 4-bromo-2-fluoroaniline and pyridin-4-ol through a five-step sequence involving nitration, chlorination, N-alkylation, reduction, and condensation. atlantis-press.com

Benzoxazepine Systems : A patent discloses the synthesis of 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d] atlantis-press.comnih.govoxazepine derivatives starting from 4-bromo-2-fluorobenzonitrile. google.com The process involves the initial formation of 4-bromo-2-fluorobenzimidamide, which is then cyclized and further functionalized over several steps to construct the fused benzoxazepine ring system. google.com

Annulation refers to a ring-forming process where a new ring is fused to a pre-existing molecular fragment through the formation of two new bonds. scripps.edu The 4-bromo-2-fluorophenyl scaffold has been used to construct various annulated, or fused, ring systems. An example is the synthesis of 8-bromo-3-methylbenzo[e]imidazo[5,1-c] atlantis-press.comgoogle.comnih.govtriazine starting from 4-bromo-2-fluoro-aniline. mdpi.com This synthesis demonstrates how the core aromatic unit can serve as a foundation for building complex, multi-ring structures. mdpi.com

Development of Conjugation and Linker Chemistry

Linker chemistry is crucial for connecting different molecular entities, such as in the development of antibody-drug conjugates (ADCs), PROTACs, or diagnostic probes. symeres.comnih.govnih.gov Linkers can be cleavable or non-cleavable and their properties must be finely tuned for the specific application. symeres.com

This compound possesses features that make it a candidate for use in linker technologies.

Thiol Group : The mercaptan's thiol group is a key functional handle for conjugation. It can react specifically with maleimide (B117702) groups, a common strategy for attaching molecules to proteins or other biomolecules. nih.gov

Aromatic Scaffold : The 4-bromo-2-fluorophenyl ring provides a rigid and chemically stable core for the linker.

Bromo-substituent : The bromine atom on the aromatic ring can be used as a point of attachment for other molecules through reactions like Suzuki or Sonogashira cross-coupling, allowing for the creation of more complex, multi-functional linkers.

Insufficient Published Research on this compound for Specified

A thorough review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound in the contexts of its utilization as a thiol-group reactive prosthetic group and in the design of selective derivatization agents for analytical applications. Despite its availability as a chemical reagent, its functionalization and derivatization for these precise purposes are not detailed in published research, preventing a comprehensive discussion on these topics.

The core of the issue lies in the absence of studies that specifically employ this compound for the development of prosthetic groups aimed at reacting with thiol functionalities. Prosthetic groups are typically introduced into molecules to add new functions, and while the mercaptan group of this compound is theoretically reactive, its specific applications and the properties of its derivatives in this context have not been documented.

Similarly, in the realm of analytical chemistry, the design of derivatization agents is crucial for enhancing the detectability and separation of analytes. While the benzyl bromide or other activated forms of this compound could theoretically serve as derivatizing agents for thiols, no specific methodologies, reaction conditions, or analytical applications have been reported in the literature. Research detailing the selectivity, reactivity, and the chromatographic or spectroscopic properties of the resulting derivatives is not available.

While general principles of thiol derivatization exist, the specific characteristics and advantages of using the 4-bromo-2-fluorobenzyl moiety have not been explored or documented. Without such foundational research, any discussion on its use in these advanced applications would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

A patent document mentions "this compound" within a list of numerous thiol-containing compounds for an unrelated industrial application concerning the functionalization of polyalphaolefins. googleapis.com However, this single mention does not provide any insight into its potential use as a specialized reagent for analytical derivatization or as a prosthetic group in biochemical or pharmaceutical research.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Bromo-2-fluorobenzyl mercaptan. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the thiol (-SH) proton. The aromatic region would display a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the fluorine and meta to the bromine (H-3) would likely appear as a doublet of doublets. The proton ortho to both the bromine and the benzyl (B1604629) group (H-5) would also be a doublet of doublets, and the proton ortho to the benzyl group and meta to the fluorine (H-6) would likely be a doublet. The methylene protons of the benzyl group would appear as a doublet, coupled to the thiol proton. The thiol proton itself would present as a triplet, due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern. The methylene carbon will appear at a higher field compared to the aromatic carbons.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -SH | ~1.7 (triplet) | - |

| -CH₂- | ~3.7 (doublet) | ~28 |

| Aromatic C-H | 7.1 - 7.5 (multiplet) | 115 - 140 |

| Aromatic C-F | - | ~160 (doublet, ¹JCF ≈ 245 Hz) |

| Aromatic C-Br | - | ~120 |

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively establish the connectivity. A COSY spectrum would show correlations between the coupled protons, for instance, between the methylene protons and the thiol proton, and among the aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that would be suitable for generating the molecular ion of this compound with minimal fragmentation. The exact mass of the compound can be calculated from its molecular formula, C₇H₆BrFS. A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks for the molecular ion, separated by two mass units.

Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M (⁷⁹Br)]⁺ | 219.9487 |

| [M (⁸¹Br)]⁺ | 221.9467 |

Coupling high-performance liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound. LC separates the compound from any impurities present in the sample. The mass spectrometer then provides the mass-to-charge ratio of the eluting components, confirming the identity of the main peak as the target compound and allowing for the identification of any byproducts or degradation products. This technique is invaluable for quality control and stability studies.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H, aromatic C-H, C=C, C-F, and C-Br bonds. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1000-1250 cm⁻¹ and 500-650 cm⁻¹ regions, respectively.

Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| S-H | 2550 - 2600 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-F | 1000 - 1250 | Stretching |

| C-Br | 500 - 650 | Stretching |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of a reaction and for the final assessment of the purity of the isolated product. For the compound this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly applicable methodologies.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique to qualitatively monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, which could, for instance, involve the reaction of 4-Bromo-2-fluorobenzyl bromide with a sulfur source, TLC can be employed to track the consumption of the starting material and the formation of the product.

Reaction Monitoring by TLC:

A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (e.g., 4-Bromo-2-fluorobenzyl bromide) and, if available, a pure standard of the product (this compound). The plate is then developed in a suitable solvent system. The progress of the reaction can be determined by observing the disappearance of the starting material spot and the appearance of the product spot. nih.gov A reaction is considered complete when the starting material spot is no longer visible.

The choice of the mobile phase is critical for achieving good separation of the spots on the TLC plate. For a compound like this compound, which is a substituted aromatic thiol, a non-polar stationary phase like silica (B1680970) gel is commonly used. The mobile phase would typically be a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the solvent system is optimized to achieve a retention factor (Rƒ) value for the product between 0.2 and 0.4 for optimal separation. silicycle.com

Visualization on TLC Plates:

Since this compound is an aromatic compound, it is expected to be UV active. Therefore, the spots on the TLC plate can be visualized under a UV lamp, typically at a wavelength of 254 nm, where they will appear as dark spots against a fluorescent background. nih.gov Additionally, specific staining agents can be used to visualize thiols. An iodine chamber is a common non-destructive method for visualizing thiols and other sulfur-containing compounds. libretexts.orgbldpharm.com For destructive visualization, a p-anisaldehyde stain can be effective for many functional groups, including thiols. bldpharm.com

Illustrative Data for TLC Analysis:

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Compound | Hypothetical Rƒ |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (8:2) | UV (254 nm), Iodine Vapor | 4-Bromo-2-fluorobenzyl bromide | 0.65 |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (8:2) | UV (254 nm), Iodine Vapor | This compound | 0.40 |

| Silica Gel 60 F₂₅₄ | Dichloromethane | UV (254 nm), Iodine Vapor | 4-Bromo-2-fluorobenzyl bromide | 0.70 |

| Silica Gel 60 F₂₅₄ | Dichloromethane | UV (254 nm), Iodine Vapor | This compound | 0.50 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the method of choice for determining the purity of a synthesized compound like this compound with high accuracy.

Purity Assessment by HPLC:

For purity assessment, a small, accurately weighed sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is typically carried out using a reversed-phase column, such as a C18 column, where the stationary phase is non-polar and the mobile phase is polar. chromforum.org The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The choice of mobile phase is crucial for achieving good resolution of the peaks. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. lew.ro A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components, including any impurities.

Detection in HPLC:

The separated components are detected as they elute from the column. For an aromatic compound like this compound, a UV detector is highly effective. The wavelength of detection is chosen to be at the maximum absorbance of the compound to ensure high sensitivity. Given its aromatic nature, a suitable wavelength would likely be in the range of 210-260 nm. For enhanced sensitivity and selectivity, especially at low concentrations, derivatization with a fluorescent tag followed by fluorescence detection can be employed for thiols. helixchrom.com

Illustrative Data for HPLC Analysis:

The following table presents a hypothetical set of HPLC conditions for the purity assessment of this compound, based on methods used for similar halogenated aromatic compounds and thiols. The retention time is an estimated value and will vary depending on the specific HPLC system and conditions.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~15 minutes |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and prediction of the three-dimensional structures of molecules. For 4-Bromo-2-fluorobenzyl mercaptan, which possesses significant conformational flexibility, understanding its preferred spatial arrangements is key to predicting its chemical and biological behavior.

Detailed Research Findings: While specific conformational analysis studies on this compound are not prevalent in the literature, extensive research on the parent molecule, benzyl (B1604629) mercaptan, provides a strong basis for prediction. Studies on benzyl mercaptan have shown that its potential energy surface is complex, with multiple stable conformers. mdpi.com The most stable conformation is typically a gauche form, where the thiol group is oriented towards the π-system of the aromatic ring, allowing for stabilizing intramolecular interactions. mdpi.com

For this compound, the presence of the bulky bromine atom and the highly electronegative fluorine atom at the ortho and para positions, respectively, will introduce additional steric and electronic effects. These substituents are expected to influence the rotational barrier around the phenyl-CH₂ bond, potentially favoring conformations that minimize steric clash while maximizing favorable electronic interactions. A computational analysis would typically involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify low-energy conformers.

The table below outlines the key dihedral angles that define the conformation of this compound.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | S–C(methylene)–C(ipso)–C(ortho) | Defines the orientation of the mercaptan group relative to the plane of the benzene (B151609) ring. |

| τ2 | H–S–C(methylene)–C(ipso) | Defines the orientation of the thiol hydrogen. |

Electronic Structure and Reactivity Theory

The electronic structure of a molecule governs its reactivity. Theoretical methods allow for the calculation of various electronic properties that can predict how this compound will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energies and shapes of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons. A molecule with a high-energy HOMO is a good electron donor (nucleophile). For this compound, the HOMO is expected to be a π-orbital with significant electron density on the aromatic ring and the sulfur atom.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital without electrons. A molecule with a low-energy LUMO is a good electron acceptor (electrophile). The LUMO of this compound is likely a π* (antibonding) orbital distributed over the aromatic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more reactive.

The substituents on the benzene ring modulate these properties. The electron-withdrawing fluorine and bromine atoms tend to lower the energy of both the HOMO and LUMO, while the thiol group (-SH) can act as an electron donor, raising the HOMO energy. Computational calculations are necessary to determine the net effect.

| Parameter | Definition | Chemical Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; region of nucleophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; region of electrophilic attack. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Density Functional Theory (DFT). rasayanjournal.co.in These descriptors quantify various aspects of a molecule's reactivity. irjweb.commdpi.com

The following table defines key quantum chemical descriptors and their formulas, which are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

| Descriptor | Formula | Chemical Interpretation |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. Correlates with the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy stabilization when the system acquires additional electronic charge from the environment. |

Noncovalent interactions are crucial in molecular recognition, crystal packing, and biological activity. This compound can participate in several types of these interactions.

Detailed Research Findings: A key noncovalent interaction for this molecule is the halogen bond . This is an attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site. acs.org The bromine atom in this compound, being large and polarizable, is a potent halogen bond donor. Computational studies on similar bromo-aromatic compounds have characterized the positive electrostatic potential on the outer surface of the bromine atom, along the extension of the C-Br bond, which allows it to interact favorably with electron donors like lone pairs on oxygen or nitrogen atoms. nih.gov While fluorine can also form halogen bonds, it is generally a much weaker donor than bromine.

Other significant noncovalent interactions include:

Hydrogen Bonding: The thiol group (S-H) can act as a hydrogen bond donor, interacting with suitable acceptors. mdpi.com

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar C-F, C-Br, and C-S bonds.

| Type of Interaction | Description | Potential Role for the Molecule |

| Halogen Bonding | Interaction involving the electrophilic σ-hole of the bromine atom. | Directing crystal packing; binding to biological targets (e.g., proteins). |

| Hydrogen Bonding | The S-H group acts as a donor to an electron-rich atom (e.g., O, N). | Dimerization; interaction with solvent or biological macromolecules. |

| π-π Stacking | Face-to-face or edge-to-face stacking of aromatic rings. | Crystal engineering; formation of larger molecular assemblies. |

| Van der Waals Forces | General attractive or repulsive forces between atoms. | Contribute to overall molecular stability and packing. |

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the thermodynamics and kinetics of chemical reactions. For this compound, DFT can be used to model potential reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the most probable reaction mechanism.

Detailed Research Findings: While no specific DFT studies on the reaction mechanisms of this compound are published, the methodology is widely applied to similar systems. For example, a common reaction for mercaptans is nucleophilic attack by the sulfur atom. A hypothetical S-alkylation reaction could be modeled using DFT. The process would involve:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating Transition States (TS): Finding the highest-energy point along the reaction coordinate that connects reactants to products. This is the bottleneck of the reaction.

DFT studies on the reactions of similar fluorinated aromatic compounds have shown that the position of the fluorine atom can significantly influence reaction outcomes by altering the electronic properties of the ring and stabilizing or destabilizing transition states. acs.orgacs.org For this molecule, DFT could also be used to explore other potential reactions, such as oxidation of the thiol or nucleophilic aromatic substitution on the ring.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predictive Chemical Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. ijpsr.com

Detailed Research Findings: In a typical QSAR/QSPR study, a series of related compounds is analyzed. For a hypothetical study including this compound, researchers would first generate a set of numerical descriptors for each molecule in the series. These descriptors fall into several categories:

Electronic: Descriptors related to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Steric: Descriptors related to the size and shape of the molecule (e.g., molecular volume, surface area).

Lipophilic: Descriptors related to a molecule's affinity for fatty vs. aqueous environments (e.g., LogP, the logarithm of the octanol-water partition coefficient).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that links the descriptors to an observed activity or property. ijpsr.com Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov For example, a QSAR model could be developed to predict the enzyme inhibitory activity of a series of substituted benzyl mercaptans.

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Describes how the molecule will interact with other charged or polar species. |

| Steric | Molecular Weight, Van der Waals Volume, Surface Area | Describes the size and shape, relevant for fitting into binding sites. |

| Lipophilic | LogP, Polar Surface Area (PSA) | Describes the molecule's ability to cross biological membranes. |

| Topological | Connectivity Indices, Wiener Index | Describes the branching and arrangement of atoms within the molecule. |

Ligand-Protein Interaction Modeling for Chemical Biology Research

In the realm of computational and theoretical chemistry, understanding the interactions between a small molecule, or ligand, and a protein is fundamental to fields like drug discovery and chemical biology. For a compound such as this compound, these computational techniques can predict and analyze its potential biological activity by modeling its binding to a target protein at an atomic level. This section explores the primary computational methods used for this purpose: molecular docking and molecular dynamics simulations.

Principles and Applications of Molecular Docking Protocols

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. computabio.comcomputabio.com This technique is a cornerstone of structure-based drug design, aiming to forecast the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. numberanalytics.combohrium.com The process is guided by the principle of complementarity, where the ligand and receptor must match in terms of geometry, electrostatics, and other physicochemical properties. iaanalysis.com

The docking process consists of two main stages: sampling and scoring. nih.gov

Sampling: This stage involves generating a wide range of possible conformations and orientations (termed "poses") of the ligand within the protein's binding site. Algorithms like genetic algorithms or Monte Carlo methods are employed to explore the vast conformational space of the ligand and any specified flexibility in the protein's side chains. nih.gov

Scoring: Each generated pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These functions approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The pose with the most favorable score is predicted as the most likely binding mode. nih.gov

Hypothetical Docking Study of this compound:

While specific docking studies for this compound are not prominent in the literature, a hypothetical study can illustrate the application. The thiol (-SH) group of the mercaptan suggests it could potentially target cysteine-containing proteins or metalloenzymes. A researcher might choose a protein target, for instance, a protease with a key cysteine residue in its active site.

The docking protocol would involve:

Preparing the 3D structures of the protein and this compound.

Defining the binding site on the protein.

Running a docking algorithm to generate and score numerous poses of the ligand in the site.

The results would provide a predicted binding affinity and a visual model of the interaction, highlighting key contacts.

Table 1: Hypothetical Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Cysteine Protease X | -7.8 | Cys25, His159, Trp177 | Hydrogen Bond, Hydrophobic, Halogen Bond |

| Metalloenzyme Y | -6.5 | Cys98, Zn2+, His102 | Metal Coordination, Pi-Sulfur |

| Kinase Z | -5.2 | Leu14, Val22, Phe80 | Hydrophobic, van der Waals |

This table presents hypothetical data for illustrative purposes.

Dynamic Simulations for Elucidating Chemical Interactions (e.g., Molecular Dynamics)

While molecular docking provides a static snapshot of the most probable binding pose, it does not fully capture the dynamic nature of molecular interactions. rsc.org Molecular Dynamics (MD) simulations address this by modeling the atomic motions of a system over time, offering deeper insights into the stability and dynamics of the protein-ligand complex. nih.govnumberanalytics.com

MD simulations are based on Newton's equations of motion. numberanalytics.com A "force field"—a set of parameters describing the potential energy of the atoms—governs the interactions. numberanalytics.com By simulating the system (protein, ligand, and surrounding solvent) for a specific period (typically nanoseconds to microseconds), MD can reveal:

Binding Stability: Whether the ligand remains stably bound in the docked pose or if it shifts or dissociates. nih.govacs.org

Conformational Changes: How the protein and ligand adapt to each other's presence. nih.gov

The Role of Solvent: The influence of water molecules on the binding interaction.

Binding Free Energy: More accurate estimations of binding affinity can be calculated using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). rsc.orgresearchgate.net

Following a docking study, an MD simulation would be the logical next step to validate the predicted binding pose of this compound. The simulation would start with the best-docked complex, which is then solvated in a water box and simulated for a set duration. Analysis of the resulting trajectory provides a wealth of information.

Table 2: Typical Data Analysis from a Molecular Dynamics Simulation

| Analysis Metric | Description | Hypothetical Finding for this compound Complex |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating structural stability. | Low RMSD (< 2 Å) for the ligand suggests a stable binding mode. rsc.org |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, highlighting flexible regions of the protein. | Low RMSF in the binding site residues indicates stabilization upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | A persistent hydrogen bond between the thiol group and a protein residue would confirm a key interaction. |

| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding from the simulation snapshots. | A favorable binding free energy (-35 kcal/mol) would support the predicted high affinity. |

This table presents hypothetical data for illustrative purposes.

Together, molecular docking and molecular dynamics simulations provide a powerful computational workflow to investigate the potential interactions of this compound with biological targets, guiding further experimental validation in chemical biology research.

Applications in Chemical Research and Development Excluding Biological Activity, Clinical, and Safety

Building Block in Complex Molecule Synthesis

The presence of multiple reactive sites within 4-Bromo-2-fluorobenzyl mercaptan makes it a versatile building block for the construction of more complex molecular frameworks. The nucleophilic thiol group readily participates in substitution and addition reactions, while the aromatic ring can undergo various coupling reactions, and the carbon-bromine bond offers a site for metallation or further functionalization.

Synthesis of Agrochemical Intermediates

While direct, large-scale application in commercial agrochemicals may not be extensively documented, the structural motifs present in this compound are pertinent to the synthesis of potential agrochemical intermediates. The thioether linkage, formed by the reaction of the mercaptan with a suitable electrophile, is a common feature in a number of pesticides, including some herbicides and fungicides. The bromo and fluoro substituents on the phenyl ring can influence the lipophilicity, metabolic stability, and binding affinity of the final molecule to its biological target, which are critical parameters in the design of effective agrochemicals.

For instance, the thiol group can be reacted with an alkyl halide to form a thioether, a key structural component in some herbicidal compounds. The resulting aryl thioether could then be further modified, for example, through a Suzuki or Heck coupling at the bromide position, to build more complex structures.

Table 1: Hypothetical Synthesis of an Agrochemical Intermediate

| Reactant 1 | Reactant 2 | Reaction Type | Product | Potential Agrochemical Class |

| This compound | Alkyl Halide (e.g., Chloroacetamide) | Nucleophilic Substitution | 2-((4-Bromo-2-fluorobenzyl)thio)acetamide | Herbicide/Fungicide Intermediate |

Precursor for Diverse Pharmaceutical and Chemical Scaffolds

The chemical reactivity of this compound lends itself to the synthesis of a variety of scaffolds relevant to pharmaceutical and chemical industries. nih.govsigmaaldrich.com The thiol group can act as a nucleophile in the formation of thioethers or be used to construct sulfur-containing heterocycles. The substituted aromatic ring is a platform for building more elaborate molecular architectures.

One potential application is in the synthesis of benzothiazepine (B8601423) derivatives, a class of compounds known for their diverse pharmacological activities. The reaction of the mercaptan with a suitable α,β-unsaturated carbonyl compound could initiate a cyclization cascade to form the seven-membered heterocyclic ring. Furthermore, the bromine atom can be exploited in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, thereby generating a library of diverse molecules for screening. For example, a Suzuki coupling with a boronic acid could yield a biaryl structure, a common motif in many drug candidates.

Substrate and Reagent in Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. nih.gov this compound has the potential to be utilized in such processes, either as a substrate for enzymatic modification or as a reagent in enzyme-catalyzed reactions.

Enzymes such as thiolases or methyltransferases could potentially act on the mercaptan group. For example, a methyltransferase could selectively methylate the thiol to produce the corresponding methyl thioether. Conversely, the thiol could act as a nucleophilic reagent in an enzyme-catalyzed conjugate addition to an α,β-unsaturated carbonyl compound, a reaction often catalyzed by certain lyases with high stereoselectivity. The fluorine and bromine substituents may influence the binding of the substrate to the enzyme's active site, potentially leading to novel reactivity or selectivity.

Role as a Chemical Probe or Labeling Reagent in Chemical Biology

Chemical probes are essential tools for studying biological systems. febs.orgyoutube.com The structure of this compound suggests its potential utility as a chemical probe or labeling reagent. The thiol group is a reactive handle that can be used to attach the molecule to a specific site on a protein, such as a cysteine residue, through a disulfide exchange or a Michael addition reaction.

Once attached to a biomolecule, the bromo- and fluoro-substituted phenyl ring can serve as a reporter group. The heavy bromine atom can be useful in X-ray crystallography for phasing purposes or as a handle for further chemical modification. The fluorine atom can be detected by ¹⁹F NMR spectroscopy, a technique that is increasingly used in chemical biology to study protein structure and function in a cellular environment where there is no background signal. This dual-labeling potential makes it an intriguing candidate for multimodal imaging or analysis.

Utility as a Derivatization Agent in Advanced Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, for instance, by improving its chromatographic properties or its detectability. mdpi.com Given its reactive thiol group, this compound can function as a derivatizing agent for various analytes.